Mosapride Citrate Dihydrate is a prokinetic agent that selectively binds to 5-HT4 receptors. [, , ] Its principal metabolite demonstrates a high affinity for 5-HT3 receptors, acting as a potent 5-HT3 antagonist. [, , ] This compound plays a significant role in scientific research, particularly in studies focused on gastrointestinal motility and related disorders.
Mosapride Citrate Dihydrate exerts its primary action by selectively binding to 5-HT4 receptors. [, , ] This interaction stimulates the release of acetylcholine in the enteric nervous system, leading to enhanced gastrointestinal motility. Additionally, its primary metabolite acts as a 5-HT3 antagonist, further contributing to its prokinetic effects. [, , ]
Lipophilicity: Mosapride Citrate Dihydrate exhibits pH-dependent lipophilicity. Its lipophilicity increases with increasing pH levels until reaching a pH of 5.5. Beyond this point, changes in pH do not significantly impact its lipophilic behavior. []
Dissolution: The dissolution rate of Mosapride Citrate Dihydrate is influenced by factors such as the type and concentration of superdisintegrants used in its formulation. [, , ] Studies have shown that superdisintegrants like Croscarmellose Sodium, Crospovidone, and Sodium Starch Glycolate can enhance the disintegration and dissolution of Mosapride Citrate Dihydrate in orodispersible tablet formulations. [, , ]
Solubility: While the provided papers don't offer a precise solubility value, they suggest that Mosapride Citrate Dihydrate's solubility is sufficient for pharmaceutical formulation. [, ]
Orodispersible Tablets: Researchers have investigated the formulation of Mosapride Citrate Dihydrate into orodispersible tablets to potentially enhance patient compliance and convenience. [, , ] Studies have explored the impact of different superdisintegrants on the disintegration and dissolution profiles of these tablets, aiming to achieve rapid drug release in the oral cavity. [, , ]
Sustained Release Matrix Tablets: Research has focused on developing sustained-release matrix tablet formulations of Mosapride Citrate Dihydrate to potentially prolong its therapeutic effect and reduce dosing frequency. [, ] Studies have explored the use of hydrophilic polymers like Hydroxypropyl Methylcellulose (HPMC) in various viscosity grades to control the drug release kinetics and achieve desired dissolution profiles. [, ]
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6